molecular formula C16H25BN2O6S B1447897 (5-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid CAS No. 1704122-11-1

(5-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid

Cat. No. B1447897
M. Wt: 384.3 g/mol
InChI Key: YFCVHTAAECCKPM-UHFFFAOYSA-N
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Description

The compound is a boronic acid derivative with a piperazine ring. Piperazine rings are common in pharmaceuticals and boronic acids are often used in organic synthesis, particularly in Suzuki reactions .


Molecular Structure Analysis

The compound contains a boronic acid group, a piperazine ring, and a sulfonyl group. These functional groups can participate in various chemical reactions .


Chemical Reactions Analysis

As a boronic acid, this compound can participate in Suzuki coupling reactions. The piperazine ring might undergo reactions at the nitrogen atoms, and the sulfonyl group could potentially be reduced .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and substituents. Boronic acids typically have high melting points and are stable in the absence of moisture .

Scientific Research Applications

1. Potential Anti-Malarial Agents

Compounds related to (5-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid have been studied for their anti-malarial activity. For instance, derivatives with a tert-butyl group showed promising anti-malarial properties, highlighting the significance of certain substituents for generating activity (Cunico et al., 2009).

2. ACC1/2 Non-selective Inhibitors

Novel derivatives of (4-piperidinyl)-piperazine, related to the chemical structure , were synthesized and evaluated as ACC1/2 non-selective inhibitors. These compounds demonstrated potent inhibitory activities in enzyme and cell-based assays, indicating potential for therapeutic use in reducing hepatic de novo fatty acid synthesis (Chonan et al., 2011).

3. Asymmetric Synthesis of Alpha-branched Piperazinylbenzylamines

Research into the asymmetric synthesis of alpha-branched piperazinylbenzylamines, which are structurally similar to the compound of interest, has shown potential in the development of novel ligands for the human melanocortin 4 receptor. This indicates the compound’s potential application in therapeutic research (Jiang et al., 2005).

4. Antipsychotic Agents

Piperazin-1-yl-phenyl-arylsulfonamides, with a structural relation to the compound , have been synthesized and identified as high-affinity agents for 5-HT(2C) and 5-HT(6) receptors. This suggests potential applications in the development of atypical antipsychotic agents (Park et al., 2010).

5. Anticancer Activity

Research has shown that compounds with a piperazine substituent, related to the chemical , exhibit significant anticancer activity against various cancer cell lines. This underscores the potential of such compounds in anticancer research (Turov, 2020).

Safety And Hazards

Like many chemicals, this compound should be handled with care. Boronic acids can be irritants and the specific safety and hazards would depend on the exact structure of the compound .

Future Directions

The use of this compound would depend on its specific properties and reactivity. It could potentially be used in organic synthesis or medicinal chemistry, given the presence of the piperazine ring and boronic acid group .

properties

IUPAC Name

[2-methyl-5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O6S/c1-12-5-6-13(11-14(12)17(21)22)26(23,24)19-9-7-18(8-10-19)15(20)25-16(2,3)4/h5-6,11,21-22H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCVHTAAECCKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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